molecular formula C18H25NO6 B1237188 Anacrotine CAS No. 5096-49-1

Anacrotine

Cat. No. B1237188
CAS RN: 5096-49-1
M. Wt: 351.4 g/mol
InChI Key: NPYPUYCITBTPSF-TZCAYXSXSA-N
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Description

"Anacrotine" appears to be a compound for which specific detailed information, including synthesis, molecular structure, chemical reactions, physical and chemical properties, is not readily available in the public scientific databases. However, the analysis and properties of chemical compounds, in general, can be discussed based on established chemical synthesis techniques, molecular structure analysis methods, and the study of their properties.

Synthesis Analysis

The synthesis of complex molecules often involves strategies like dynamic covalent chemistry (DCC), where reversible reactions such as imine formation from amines and aldehydes play a crucial role. This approach allows for the construction of exotic molecules through a process that includes 'proof-reading' and 'error-checking,' ensuring the formation of the most stable products over time (Belowich & Stoddart, 2012).

Molecular Structure Analysis

Understanding the molecular structure of compounds like anacrotine requires detailed analysis techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the arrangement of atoms within a molecule and its electronic structure, which are crucial for predicting reactivity and interactions with biological molecules.

Chemical Reactions and Properties

Chemical reactions involving compounds like anacrotine can be studied through their interaction with other chemicals. For instance, the reactivity of imine bonds in synthesizing complex molecules indicates a wide range of potential chemical reactions. The stability, reactivity, and potential catalytic properties of compounds are significantly influenced by their molecular structure and the presence of specific functional groups.

Physical Properties Analysis

The physical properties of chemical compounds, including morphology, phase stability, and crystalline structure, can be tailored through synthesis methods. Nanocrystalline materials, for example, exhibit unique mechanical properties due to their grain size and crystalline phase, which can be analyzed using high-resolution transmission electron microscopy (HRTEM) and diffraction techniques (Meyers, Mishra, & Benson, 2006).

Chemical Properties Analysis

The chemical properties of compounds are deeply influenced by their molecular structure. For instance, the photocatalytic activity of titanium dioxide nanoparticles is enhanced by exposing specific crystal facets, which can be achieved through controlled synthesis processes (Chen et al., 2010). Similar principles could apply to the analysis of anacrotine's chemical properties.

Scientific Research Applications

Metabolism and Toxicity Studies Anacrotine, a pyrrolizidine alkaloid, has been extensively studied for its metabolism and toxicity in rats. Research by Mattocks and Driver (1987, 1988) explored how anacrotine is metabolized and the subsequent effects on rat physiology. They found that anacrotine caused acute liver damage and significant lung damage, unlike most other pyrrolizidine alkaloids. This lung damage was attributed to dehydroanacrotine, a metabolite of anacrotine, suggesting a unique metabolic pathway compared to other similar compounds (Mattocks & Driver, 1987) (Mattocks & Driver, 1988).

Anti-Inflammatory Activity Ghosh and Singh (1974) investigated the anti-inflammatory activity of crotalaburnine, also known as anacrotine. Their study compared its effectiveness against various types of inflammation with other anti-inflammatory drugs like hydrocortisone and phenylbutazone. They observed that anacrotine had a significant inhibitory effect against specific types of inflammation, indicating its potential as an anti-inflammatory agent (Ghosh & Singh, 1974).

Chemical Analysis of Metabolites Mattocks and Jukes (1992) conducted a chemical analysis of sulfur-bound pyrrolic metabolites in the blood of rats treated with anacrotine. This study provided insights into the chemical reactions occurring in vivo due to anacrotine metabolism, contributing to the understanding of its pharmacokinetics and potential toxicological implications (Mattocks & Jukes, 1992).

Biomedical and Toxicology Research Utilizing Animal Models Research on anacrotine also intersects with broader studies in biomedical research and toxicology. For example, Swindle et al. (2012) discussed the use of swine as models in biomedical research and toxicology testing, which can be relevant for testing substances like anacrotine in non-rodent models. They emphasized the anatomical and physiological similarities between swine and humans, which make them suitable for such studies (Swindle et al., 2012).

Ethical Considerations in Research It's important to note that ethical considerations are paramount in conducting research involving substances like anacrotine. Ethical guidelines, such as those discussed by McNally, Raymond, and Wallace (1998), are critical for ensuring the welfare of animals in experimental settings, including research on anacrotine and its effects (McNally, Raymond, & Wallace, 1998).

Safety And Hazards

The safety data sheet for Anacrotine suggests that it should be handled with care to avoid dust formation and inhalation . In case of contact with eyes or skin, it is recommended to flush with plenty of water .

properties

IUPAC Name

(1S,4Z,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(20)15(14(12)19)25-16(11)21/h4-5,10,13-15,20,23H,6-9H2,1-3H3/b11-4-/t10-,13-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYPUYCITBTPSF-TZCAYXSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(C(C3)O)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H]([C@@H](C3)O)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317393
Record name (+)-Anacrotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anacrotine

CAS RN

5096-49-1
Record name (+)-Anacrotine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5096-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anacrotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Anacrotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANACROTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS4XLD79SV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
AR Mattocks, HE Driver - Chemico-biological interactions, 1987 - Elsevier
… This suggested that anacrotine might be particularly toxic to the lungs, because a larger … the effects of anacrotine in the lungs, as well as liver. Two previous studies of anacrotine toxicity …
Number of citations: 18 www.sciencedirect.com
MF Mackay, M Sadek, CCJ Culvenor - … Crystallographica Section C …, 1984 - scripts.iucr.org
… (O of water in anacrotine), R =0.068, Rw=0.078 for anacrotine solvate and R =… anacrotine which was not located, H atoms of alkaloid molecules were included in analyses; for anacrotine …
Number of citations: 7 scripts.iucr.org
AR Mattocks - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… Investigation of these was almost complete when Atal, Kapur, Culvenor, and Smith reported the isolation from other CrotaZaria species of anacrotine (11) and crotanecine (IV) …
Number of citations: 14 pubs.rsc.org
MS Rao, PS Rao - Fitoterapia, 1999 - Elsevier
… Anacrotine — a crotanecene alkaloid from Crotalaria trifoliastrum … The isolation and NMR spectra of anacrotine (1) from Crotalaria trifoliastrum seeds are reported …
Number of citations: 9 www.sciencedirect.com
GH Verdoorn, BE van Wyk - Phytochemistry, 1992 - Elsevier
… and a new pyrrolizidine alkaloid, trans-anacrotine, were found … new alkaloid proved that it is the tram isomer of anacrotine. … -anacrotine (3) and the C-6 angeloyl ester of trans-anacrotine …
Number of citations: 17 www.sciencedirect.com
AR Mattocks, R Jukes - Natural Toxins, 1992 - Wiley Online Library
… Rats were injected with the pyrrolizidine alkaloids heliotrine, indicine, or anacrotine, and killed … ; and anacrotine exposure would be distinguishable by giving two isomeric 7-conjugates. …
Number of citations: 17 onlinelibrary.wiley.com
CK Atal, KK Kapur, CCJ Culvenor, LW Smith - Tetrahedron Letters, 1966 - Elsevier
… 1 Enhanced abebrption at 3300-3500 cm indicated that anacrotine and … The nuclear magnetic resonance spectra of anacrotine and madurensine (Fig. la,b), also closely resembling …
Number of citations: 46 www.sciencedirect.com
AR Mattocks, R Jukes - Chemico-biological interactions, 1990 - Elsevier
… , dehydro-anacrotine and dehydroretrorsine. The S-bound … and dehydro-anacrotine fitted biphasic first-order reactions, … the alkaloids monocrotaline and anacrotine would be able to …
Number of citations: 46 www.sciencedirect.com
JM Moore, DA Cooper, IA Lurie - Journal of Ethnopharmacology, 1988 - Elsevier
Number of citations: 0
M Melo, G Thomas, R Mukherjee - Journal of Ethnopharmacology, 1988 - Elsevier
Number of citations: 0

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